![molecular formula C19H17N5O3 B6481977 3-{3-phenyl-4-[(1Z)-{[(pyridin-4-yl)formamido]imino}methyl]-1H-pyrazol-1-yl}propanoic acid CAS No. 1001759-09-6](/img/structure/B6481977.png)
3-{3-phenyl-4-[(1Z)-{[(pyridin-4-yl)formamido]imino}methyl]-1H-pyrazol-1-yl}propanoic acid
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Description
3-{3-phenyl-4-[(1Z)-{[(pyridin-4-yl)formamido]imino}methyl]-1H-pyrazol-1-yl}propanoic acid is a useful research compound. Its molecular formula is C19H17N5O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{3-phenyl-4-[(1Z)-{[(pyridin-4-yl)formamido]imino}methyl]-1H-pyrazol-1-yl}propanoic acid is 363.13313942 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-{3-phenyl-4-[(1Z)-{[(pyridin-4-yl)formamido]imino}methyl]-1H-pyrazol-1-yl}propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{3-phenyl-4-[(1Z)-{[(pyridin-4-yl)formamido]imino}methyl]-1H-pyrazol-1-yl}propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
1H-pyrazolo[3,4-b]pyridines have attracted attention due to their structural resemblance to purine bases (adenine and guanine). Researchers have explored their potential as:
- Kinase Inhibitors : Some derivatives exhibit kinase inhibitory activity, making them promising candidates for cancer therapy and other diseases involving dysregulated kinases .
- Anti-Inflammatory Agents : Certain 1H-pyrazolo[3,4-b]pyridines demonstrate anti-inflammatory effects, which could be valuable in treating inflammatory conditions .
- Antiviral Agents : Their structural similarity to purines suggests potential antiviral activity, although further studies are needed .
Materials Science and Organic Electronics
The π-conjugated nature of 1H-pyrazolo[3,4-b]pyridines makes them interesting for organic electronics:
- Organic Semiconductors : These compounds can serve as building blocks for organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .
- Photovoltaic Materials : Researchers have explored their use in organic solar cells due to their electron-accepting properties .
Synthetic Chemistry and Methodology
The synthesis of 1H-pyrazolo[3,4-b]pyridines involves various methods:
- C-H Functionalization : Strategies include direct C-H arylation and other innovative approaches .
- Protodeboronation : Recent advances in catalytic protodeboronation have enabled efficient access to these compounds .
Agrochemicals and Pest Control
While not extensively studied, some derivatives exhibit pesticidal properties. Researchers have investigated their potential as insecticides and fungicides .
Bioconjugation and Chemical Biology
1H-pyrazolo[3,4-b]pyridines can be functionalized for bioconjugation:
- Bioorthogonal Chemistry : Researchers have explored their use in bioorthogonal reactions, enabling selective labeling of biomolecules .
Computational Chemistry and Molecular Modeling
Molecular dynamics simulations and quantum calculations have provided insights into the behavior of 1H-pyrazolo[3,4-b]pyridines in various environments .
properties
IUPAC Name |
3-[3-phenyl-4-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c25-17(26)8-11-24-13-16(18(23-24)14-4-2-1-3-5-14)12-21-22-19(27)15-6-9-20-10-7-15/h1-7,9-10,12-13H,8,11H2,(H,22,27)(H,25,26)/b21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHMUDYMPSYFBU-MTJSOVHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=NC=C3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N\NC(=O)C3=CC=NC=C3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-((2-isonicotinoylhydrazono)methyl)-3-phenyl-1H-pyrazol-1-yl)propanoic acid |
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